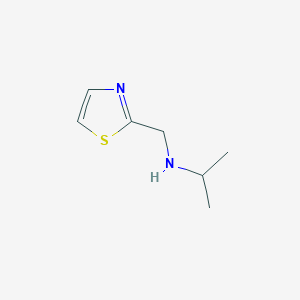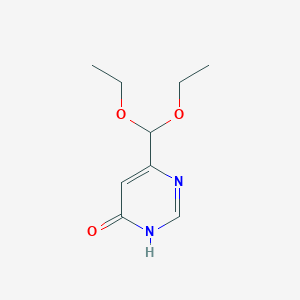
6-(Diethoxymethyl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethoxymethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological and chemical applications. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethoxymethyl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with diethoxymethylating agents under controlled conditions. For instance, the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing dimethylformamide (DMF) provides a dechlorinated product, which can then be reacted with respective aryl amines in refluxing isopropanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
6-(Diethoxymethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-(Diethoxymethyl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-(Diethoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of enzymes involved in DNA synthesis, leading to antiproliferative effects on cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dihydroxypyrimidine: Similar in structure but with hydroxyl groups at positions 4 and 6.
4,6-Diaminopyrimidine: Contains amino groups at positions 4 and 6.
6-Chloropyrimidin-4-ol: Chlorine atom at position 6 instead of the diethoxymethyl group.
Uniqueness
6-(Diethoxymethyl)pyrimidin-4-ol is unique due to its diethoxymethyl group at position 6, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
4-(diethoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O3/c1-3-13-9(14-4-2)7-5-8(12)11-6-10-7/h5-6,9H,3-4H2,1-2H3,(H,10,11,12) |
Clave InChI |
XMBUYMQJFXTNDR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC(=O)NC=N1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





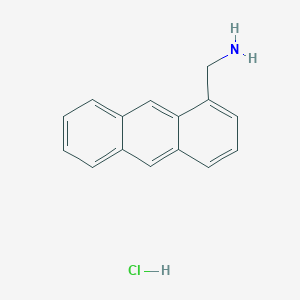
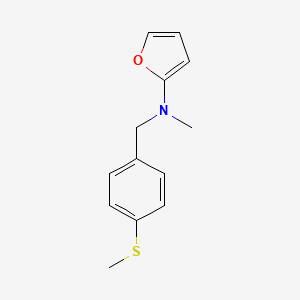
amine](/img/structure/B15053012.png)
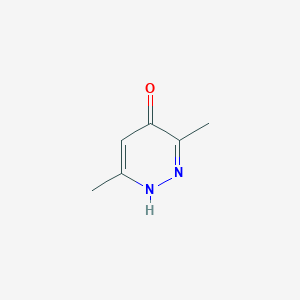
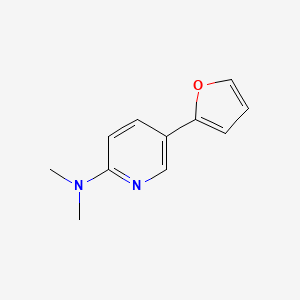

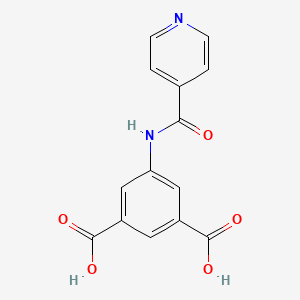
![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)

